6-imino-N,11-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused imidazo-pyrimidine core with a carboxamide functional group at position 4. Key structural features include:
- N,11-dimethyl substitution: Enhances metabolic stability by reducing susceptibility to oxidative demethylation .
- 2-oxo and 6-imino groups: Critical for hydrogen bonding interactions with biological targets, such as enzymes or receptors .
The synthesis of such compounds typically involves diazotization of 5-aminoimidazole-4-carboxamide (AIC) followed by cyclization with methyl isocyanate, as seen in related imidazotetrazine derivatives .
Properties
IUPAC Name |
6-imino-N,11-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-9(2)22-13(18)11(16(23)19-4)8-12-15(22)20-14-10(3)6-5-7-21(14)17(12)24/h5-9,18H,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXKKHCTSLAHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618072-30-3 | |
| Record name | 2-IMINO-1-ISOPROPYL-N,10-DIMETHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N,11-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps One common method starts with the preparation of the tricyclic core through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts to enhance reaction efficiency and the development of continuous flow processes to scale up production.
Chemical Reactions Analysis
Types of Reactions
6-imino-N,11-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
6-imino-N,11-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-imino-N,11-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 6-(3-methoxybenzoyl)imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate ()
- Key Differences :
- Replaces the carboxamide group with an ethyl ester.
- Contains a 3-methoxybenzoyl substituent at position 5.
- Implications: The ester group may act as a prodrug, requiring hydrolysis to the active carboxamide form .
6-Benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide ()
- Key Differences :
- Features a benzyl group at position 6 and a 2,4-dimethoxyphenyl carboxamide.
- Smaller tricyclic system (13-membered vs. 14-membered ring).
- Implications :
Functional Group Variations in Imidazotetrazine Derivatives ()
Compounds IIIa–IIIh (carboxylates) and IVa–IVi (carboxamides) share the imidazotetrazine core but lack the tricyclic framework.
- Synthetic Pathway : Both classes are derived from AIC via diazotization and cyclization with methyl isocyanate .
- Pharmacological Relevance :
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 6-imino-N,11-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule known for its intricate tricyclic structure and potential biological activities. This article aims to explore its biological activity through various studies and findings.
Structural Characteristics
The molecular structure of this compound includes:
- IUPAC Name : this compound
- CAS Number : 906177-58-0
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₂ |
| Molecular Weight | 329.41 g/mol |
| Functional Groups | Imino group, carboxamide |
| Tricyclic Framework | Contains a triazatricyclo structure |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques that may include:
- Formation of the tricyclic core.
- Introduction of functional groups such as imino and carboxamide.
- Use of strong bases and specific reaction conditions to optimize yield and purity.
Biological Activity
The biological activity of the compound has been investigated in several studies focusing on its potential therapeutic applications.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains:
- Tested Strains : Escherichia coli, Staphylococcus aureus, Bacillus subtilis.
Results indicate that the compound can inhibit the growth of both gram-positive and gram-negative bacteria effectively.
Enzyme Inhibition Studies
The compound has shown potential in inhibiting specific enzymes:
- Urease Inhibition : Demonstrated strong inhibition against urease enzymes which play a role in various pathological conditions.
- Alpha-Amylase Inhibition : Moderate inhibition observed which suggests potential implications in diabetes management.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
-
Case Study on Antibacterial Efficacy
- Objective : To evaluate the antibacterial properties against resistant strains.
- Methodology : Agar well diffusion method was utilized.
- Findings : The compound showed comparable or superior activity to standard antibiotics like meropenem.
-
Enzyme Inhibition Assays
- Objective : To assess the inhibitory effects on urease and alpha-amylase.
- Results : The compound exhibited IC50 values indicating effective inhibition compared to controls.
-
Antioxidant Activity
- The compound was evaluated for its ability to scavenge free radicals using DPPH assay.
- Results indicated a significant percentage of inhibition suggesting antioxidant potential.
The mechanism by which this compound exerts its biological effects may involve:
- Binding to specific enzymes or receptors altering their activity.
- Modulation of signaling pathways related to cell proliferation and survival.
Q & A
Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
Answer:
The synthesis involves multi-step organic reactions, primarily:
- Cyclization of precursors (e.g., α-imino-oxy acids) to form the triazatricyclic core.
- Sandmeyer reaction to introduce halogen atoms for subsequent functionalization .
- Electrochemical decarboxylation to generate iminyl radicals, enabling intramolecular cyclization with heteroarenes .
Critical conditions:
| Factor | Optimization Strategy |
|---|---|
| Catalysts | Use of Cu(I) or Pd catalysts for cyclization |
| Solvents | Polar aprotic solvents (e.g., DMF) enhance reaction efficiency |
| Temperature | 60–100°C for cyclization; ambient conditions for electrochemical steps |
| Mediators | Tetrabutylammonium bromide improves electrochemical decarboxylation yield |
Basic: How is the compound purified post-synthesis, and what analytical methods confirm purity?
Answer:
- Purification:
- Chromatography (e.g., flash column chromatography) separates by-products.
- Crystallization in ethanol/water mixtures enhances purity .
- Analytical validation:
- HPLC (≥95% purity threshold).
- NMR (¹H/¹³C) confirms structural integrity .
Advanced: How can electrochemical methods optimize synthesis, and what mediators enhance efficiency?
Answer:
Electrochemical synthesis reduces reliance on exogenous oxidants:
- Method: Apply 1.2–1.5 V to α-imino-oxy acids, generating iminyl radicals for cyclization.
- Mediators: Tetrabutylammonium bromide increases electron transfer rates, improving yield by 15–20% .
- Scalability: Continuous flow reactors enable gram-scale production with 85% efficiency .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Answer: Discrepancies often arise from:
- Assay variability: Standardize protocols (e.g., fixed cell lines, incubation times).
- Purity thresholds: Use HPLC to ensure >95% purity before bioassays .
- Structural analogs: Compare activities of derivatives to isolate substituent effects (e.g., ethoxypropyl vs. propan-2-yl groups) .
Basic: What functional groups in the structure dictate its reactivity?
Answer: Key groups include:
- Imino (NH): Participates in tautomerization and hydrogen bonding.
- Oxo (C=O): Prone to reduction (e.g., NaBH₄ yields hydroxyl derivatives).
- Carboxamide (CONH): Stabilizes interactions with biological targets (e.g., enzyme active sites) .
Advanced: How to design SAR studies to evaluate substituent effects on bioactivity?
Answer:
-
Step 1: Synthesize analogs with modified substituents (e.g., alkyl chains, aryl groups).
-
Step 2: Test in enzyme inhibition assays (e.g., kinase panels) and cell viability assays (e.g., MTT).
-
Key parameters:
Substituent Bioactivity Trend Example Data Propan-2-yl Enhanced lipophilicity (LogP +0.5) IC₅₀ = 12 µM vs. 25 µM (parent) Ethoxypropyl Improved solubility (20% in PBS) Reduced cytotoxicity in HEK293 cells
Basic: What in vitro assays are used for initial antimicrobial screening?
Answer:
- Broth microdilution: Determines minimum inhibitory concentrations (MICs) against E. coli and S. aureus.
- Agar diffusion: Zones of inhibition correlate with potency (e.g., 15 mm at 50 µg/mL) .
Advanced: What advanced techniques study target binding interactions?
Answer:
- Surface plasmon resonance (SPR): Measures real-time binding kinetics (KD ≈ 10⁻⁶–10⁻⁹ M) .
- Isothermal titration calorimetry (ITC): Quantifies binding enthalpy (ΔH) and stoichiometry .
- X-ray crystallography: Resolves 3D binding modes with enzymes (e.g., kinase active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
